molecular formula C9H11N3 B2680420 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline CAS No. 1037776-00-3

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2680420
CAS No.: 1037776-00-3
M. Wt: 161.208
InChI Key: NDUQKRXTANDVBE-UHFFFAOYSA-N
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Description

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline is a compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . The process involves the formation of a quinazoline ring, which is a crucial structural motif in many natural products and pharmaceutically active compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing efficient purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1) . These interactions inhibit the activity of these enzymes, which are crucial for the survival and proliferation of Mycobacterium tuberculosis. Additionally, its inhibition of β-glucosidase suggests a mechanism involving the disruption of carbohydrate metabolism.

Comparison with Similar Compounds

2-Amino-5,8-methano-5,6,7,8-tetrahydroquinazoline can be compared with other quinazoline derivatives:

    5,6,7,8-Tetrahydroquinazoline: Lacks the methano bridge, which may affect its biological activity and stability.

    2-Aminoquinazoline: Lacks the tetrahydro and methano features, which may result in different reactivity and applications.

    Quinazoline: The parent compound, which serves as a scaffold for many derivatives with diverse biological activities.

Properties

IUPAC Name

3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-trien-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUQKRXTANDVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3=CN=C(N=C23)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Norcamphor (6.11 g, 55.5 mMol) was heated with t-butoxy bis(dimethylamino)methane (Bredereck's reagent, 9.7 g, 55.5 mmol) at 100° C. overnight. The solvent was removed under vacuum and the crude residue was taken up in anhydrous ethanol (120 mL). Guanidine hydrochloride (10.6 g, 110 mmol, 2 eq.) and sodium metal (2.5 g, 110 mmol) were added. After the sodium dissolved, the mixture was heated to reflux for 48 h. After cooling to ambient temperature, sodium metal (0.47 g) and guanidine hydrochloride (2.0 g) were added and heating was resumed for another 24 h. The reaction mixture was concentrated under vacuum and then partitioned between chloroform and water. The aqueous layer was extracted once with chloroform. The combined organic layers were washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and concentrated to give 2-amino-5,8-methano-5,6,7,8-tetrahydroquinazoline as a pale yellow solid; 1H NMR (CDCl3, 300 MHz) 7.89 (s, 1H), 5.07 (br s, 2H), 3.31 (s, 1H), 3.16 (s, 1H), 1.93 (m, 2H), 1.74 (d, 1H), 1.53 (d, 1H), 1.25 (m, 2H) ppm; 13C NMR (CDCl3, 75 MHz) 179.44, 147.43 (2C), 128.79, 47.51, 45.41, 39.85, 27.81, 25.42; MS (ES) 162 (M+H). The aniline, 2-amino-5,8-methano-5,6,7,8-tetrahydroquinazoline, can be used to make the corresponding hydrazine as outlined below, or alternatively, can be used as an aniline (B) as outlined in Reaction Scheme 1 above.
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.47 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Four

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